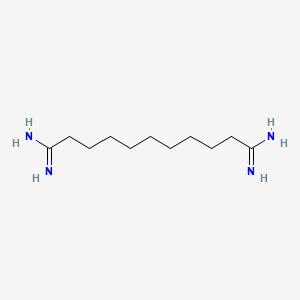
Undecanediamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanediamidine is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)NR2 this compound, specifically, has a long carbon chain with two amidine groups at each end, making it a diamidine
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Undecanediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Undecanediamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamidine: A shorter-chain diamidine with similar chemical properties.
Octamethylenediamidine: Another diamidine with an intermediate chain length.
Decamethylenediamidine: A diamidine with a slightly shorter carbon chain than undecanediamidine.
Uniqueness
This compound’s longer carbon chain provides it with unique properties, such as increased hydrophobicity and flexibility, which can enhance its interactions with biological membranes and proteins. This makes it particularly useful in applications where longer chain lengths are advantageous .
Properties
CAS No. |
7170-96-9 |
|---|---|
Molecular Formula |
C11H24N4 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
undecanediimidamide |
InChI |
InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15) |
InChI Key |
UEBKTDKOPUCXBI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=N)N)CCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















